molecular formula C10H9N3O2 B10902453 4-methyl-1-(2-nitrophenyl)-1H-pyrazole CAS No. 103262-51-7

4-methyl-1-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B10902453
CAS No.: 103262-51-7
M. Wt: 203.20 g/mol
InChI Key: QWDVRUZPHGNQGI-UHFFFAOYSA-N
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Description

4-methyl-1-(2-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the 4-position and a nitrophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(2-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrophenylhydrazine with 4-methyl-3-penten-2-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Reduction: 4-methyl-1-(2-aminophenyl)-1H-pyrazole.

    Oxidation: 4-methyl-1-(2-nitrosophenyl)-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methyl-1-(2-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-methyl-1-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1-(2-nitrophenyl)-1H-pyrazole is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 2-position makes it distinct from other isomers, affecting its electronic properties and interactions with other molecules.

Properties

CAS No.

103262-51-7

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-methyl-1-(2-nitrophenyl)pyrazole

InChI

InChI=1S/C10H9N3O2/c1-8-6-11-12(7-8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3

InChI Key

QWDVRUZPHGNQGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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